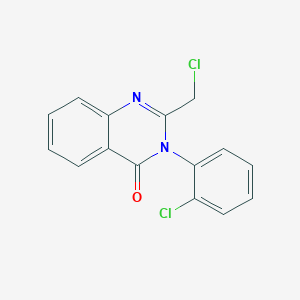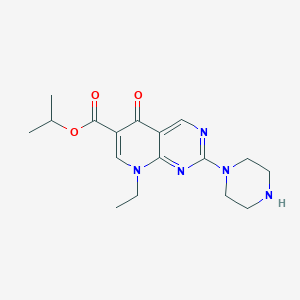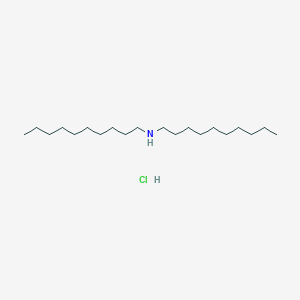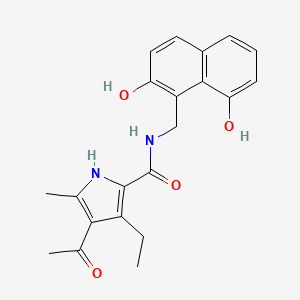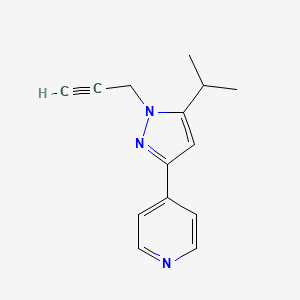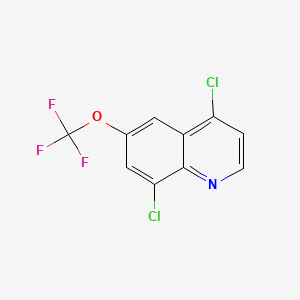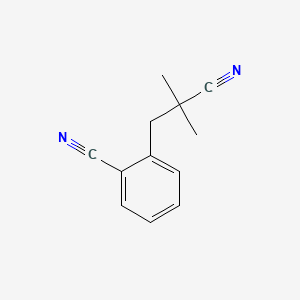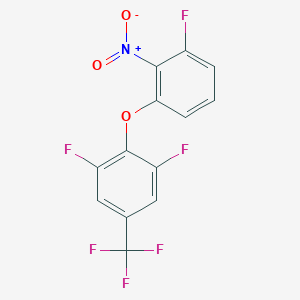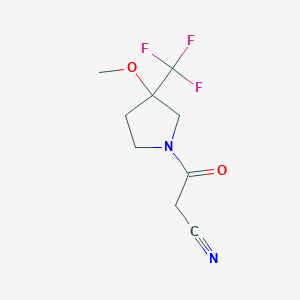
Carvedilol N'-beta-D-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carvedilol N’-beta-D-Glucuronide is a metabolite of Carvedilol, a nonselective beta-adrenergic antagonist used primarily for the treatment of mild to severe chronic heart failure, hypertension, and left ventricular dysfunction following myocardial infarction . Carvedilol N’-beta-D-Glucuronide is formed through the glucuronidation process, where Carvedilol is conjugated with glucuronic acid, enhancing its solubility and facilitating its excretion from the body .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Carvedilol N’-beta-D-Glucuronide typically involves the enzymatic glucuronidation of Carvedilol. This process can be carried out using liver microsomes or recombinant enzymes that catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to Carvedilol . The reaction conditions often include a buffer solution, optimal pH, and temperature to ensure maximum enzyme activity.
Industrial Production Methods
Industrial production of Carvedilol N’-beta-D-Glucuronide may involve bioreactors where the enzymatic reaction is scaled up. The use of immobilized enzymes or whole-cell biocatalysts can enhance the efficiency and yield of the glucuronidation process. The product is then purified using chromatographic techniques to obtain the desired compound in high purity .
化学反应分析
Types of Reactions
Carvedilol N’-beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and regeneration of Carvedilol .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Conjugation: UDPGA and glucuronosyltransferase enzymes.
Major Products
The major product formed from the hydrolysis of Carvedilol N’-beta-D-Glucuronide is Carvedilol. Other minor products may include various glucuronide conjugates depending on the specific conditions and enzymes used .
科学研究应用
Carvedilol N’-beta-D-Glucuronide has several scientific research applications:
Pharmacokinetics: Studying the metabolism and excretion of Carvedilol in the body.
Drug Development: Investigating the role of glucuronidation in drug metabolism and the potential for drug-drug interactions.
Toxicology: Assessing the safety and efficacy of Carvedilol and its metabolites in preclinical and clinical studies.
Biochemistry: Understanding the enzymatic processes involved in glucuronidation and the role of specific enzymes.
作用机制
Carvedilol N’-beta-D-Glucuronide exerts its effects primarily through its parent compound, Carvedilol. Carvedilol acts as a nonselective beta-adrenergic antagonist, blocking beta-1 and beta-2 adrenergic receptors, and an alpha-1 adrenergic antagonist . This dual action leads to vasodilation, reduced heart rate, and decreased myocardial oxygen demand. The glucuronidation of Carvedilol enhances its solubility and facilitates its excretion, thereby modulating its pharmacokinetic profile .
相似化合物的比较
Similar Compounds
Carvedilol: The parent compound, a nonselective beta-adrenergic antagonist.
Metoprolol: A selective beta-1 adrenergic antagonist used for similar indications.
Bisoprolol: Another selective beta-1 adrenergic antagonist with similar therapeutic uses.
Uniqueness
Carvedilol N’-beta-D-Glucuronide is unique due to its formation through glucuronidation, which enhances its solubility and excretion. This property differentiates it from other beta-adrenergic antagonists that may not undergo similar metabolic pathways .
属性
分子式 |
C30H34N2O10 |
|---|---|
分子量 |
582.6 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-6-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-[2-(2-methoxyphenoxy)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H34N2O10/c1-39-21-10-4-5-11-22(21)40-14-13-32(29-27(36)25(34)26(35)28(42-29)30(37)38)15-17(33)16-41-23-12-6-9-20-24(23)18-7-2-3-8-19(18)31-20/h2-12,17,25-29,31,33-36H,13-16H2,1H3,(H,37,38)/t17?,25-,26-,27+,28-,29+/m0/s1 |
InChI 键 |
ZQZHJYJNGJEIGF-MGBYVDSNSA-N |
手性 SMILES |
COC1=CC=CC=C1OCCN(CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
规范 SMILES |
COC1=CC=CC=C1OCCN(CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O)C5C(C(C(C(O5)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Fluorobenzo[b]thiophene-7-carbaldehyde](/img/structure/B13427442.png)

